Cas no 1706334-86-2 (1-(3-methanesulfonylpyrrolidin-1-yl)-2-(2-methylphenoxy)ethan-1-one)
1-(3-methanesulfonylpyrrolidin-1-yl)-2-(2-methylphenoxy)ethan-1-one Chemical and Physical Properties
Names and Identifiers
-
- 1-(3-methanesulfonylpyrrolidin-1-yl)-2-(2-methylphenoxy)ethan-1-one
- 1706334-86-2
- 1-(3-(methylsulfonyl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone
- F6435-0372
- AKOS024877062
- 2-(2-methylphenoxy)-1-(3-methylsulfonylpyrrolidin-1-yl)ethanone
-
- Inchi: 1S/C14H19NO4S/c1-11-5-3-4-6-13(11)19-10-14(16)15-8-7-12(9-15)20(2,17)18/h3-6,12H,7-10H2,1-2H3
- InChI Key: ZGCDLAUIBQDXSZ-UHFFFAOYSA-N
- SMILES: S(C)(C1CN(C(COC2C=CC=CC=2C)=O)CC1)(=O)=O
Computed Properties
- Exact Mass: 297.10347926g/mol
- Monoisotopic Mass: 297.10347926g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 443
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 72.1Ų
1-(3-methanesulfonylpyrrolidin-1-yl)-2-(2-methylphenoxy)ethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6435-0372-2μmol |
1-(3-methanesulfonylpyrrolidin-1-yl)-2-(2-methylphenoxy)ethan-1-one |
1706334-86-2 | 2μmol |
$85.5 | 2023-09-09 | ||
| Life Chemicals | F6435-0372-5μmol |
1-(3-methanesulfonylpyrrolidin-1-yl)-2-(2-methylphenoxy)ethan-1-one |
1706334-86-2 | 5μmol |
$94.5 | 2023-09-09 | ||
| Life Chemicals | F6435-0372-10μmol |
1-(3-methanesulfonylpyrrolidin-1-yl)-2-(2-methylphenoxy)ethan-1-one |
1706334-86-2 | 10μmol |
$103.5 | 2023-09-09 | ||
| Life Chemicals | F6435-0372-20μmol |
1-(3-methanesulfonylpyrrolidin-1-yl)-2-(2-methylphenoxy)ethan-1-one |
1706334-86-2 | 20μmol |
$118.5 | 2023-09-09 | ||
| Life Chemicals | F6435-0372-1mg |
1-(3-methanesulfonylpyrrolidin-1-yl)-2-(2-methylphenoxy)ethan-1-one |
1706334-86-2 | 1mg |
$81.0 | 2023-09-09 | ||
| Life Chemicals | F6435-0372-2mg |
1-(3-methanesulfonylpyrrolidin-1-yl)-2-(2-methylphenoxy)ethan-1-one |
1706334-86-2 | 2mg |
$88.5 | 2023-09-09 | ||
| Life Chemicals | F6435-0372-3mg |
1-(3-methanesulfonylpyrrolidin-1-yl)-2-(2-methylphenoxy)ethan-1-one |
1706334-86-2 | 3mg |
$94.5 | 2023-09-09 | ||
| Life Chemicals | F6435-0372-4mg |
1-(3-methanesulfonylpyrrolidin-1-yl)-2-(2-methylphenoxy)ethan-1-one |
1706334-86-2 | 4mg |
$99.0 | 2023-09-09 | ||
| Life Chemicals | F6435-0372-5mg |
1-(3-methanesulfonylpyrrolidin-1-yl)-2-(2-methylphenoxy)ethan-1-one |
1706334-86-2 | 5mg |
$103.5 | 2023-09-09 | ||
| Life Chemicals | F6435-0372-10mg |
1-(3-methanesulfonylpyrrolidin-1-yl)-2-(2-methylphenoxy)ethan-1-one |
1706334-86-2 | 10mg |
$118.5 | 2023-09-09 |
1-(3-methanesulfonylpyrrolidin-1-yl)-2-(2-methylphenoxy)ethan-1-one Related Literature
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
Additional information on 1-(3-methanesulfonylpyrrolidin-1-yl)-2-(2-methylphenoxy)ethan-1-one
Introduction to 1-(3-Methanesulfonylpyrrolidin-1-yl)-2-(2-Methylphenoxy)Ethan-1-one (CAS No. 1706334-86-2)
1-(3-Methanesulfonylpyrrolidin-1-yl)-2-(2-Methylphenoxy)Ethan-1-one (CAS No. 1706334-86-2) is a complex organic compound with a unique chemical structure that has garnered significant attention in the fields of pharmaceuticals, agrochemicals, and materials science. This compound belongs to the class of heterocyclic compounds, specifically featuring a pyrrolidine ring and a methanesulfonyl group, which contribute to its versatile reactivity and potential applications.
The molecular structure of 1-(3-Methanesulfonylpyrrolidin-1-yl)-2-(2-Methylphenoxy)Ethan-1-one is characterized by a pyrrolidine ring substituted with a methanesulfonyl group at the 3-position and a 2-methylphenoxy group at the 2-position of the ethanone moiety. This arrangement creates a molecule with both electron-withdrawing and electron-donating groups, which can influence its reactivity in various chemical reactions. The methanesulfonyl group is known for its strong electron-withdrawing properties, while the 2-methylphenoxy group introduces aromaticity and additional substituent effects.
Recent studies have highlighted the potential of this compound in drug discovery, particularly in the development of kinase inhibitors and other enzyme-targeted therapies. The pyrrolidine ring is a common structural motif in many bioactive compounds, and its substitution pattern in this molecule may enhance its binding affinity to specific protein targets. Researchers have also explored the use of this compound as an intermediate in the synthesis of more complex molecules, leveraging its reactivity to build larger frameworks with desired pharmacological properties.
In the context of agrochemicals, 1-(3-Methanesulfonylpyrrolidin-1-yl)-2-(2-Methylphenoxy)Ethan-1-one has shown promise as a precursor for herbicides and fungicides. Its ability to undergo various nucleophilic substitutions and condensation reactions makes it a valuable building block in the design of agricultural chemicals with improved efficacy and selectivity.
From a materials science perspective, this compound has been investigated for its potential role in polymer chemistry. The presence of both polar and non-polar groups within its structure allows for versatile interactions, which could be exploited in the development of advanced materials such as polymers with tailored mechanical or electronic properties.
The synthesis of 1-(3-Methanesulfonylpyrrolidin-1-yl)-2-(2-Methylphenoxy)Ethan-1-one typically involves multi-step organic reactions, including nucleophilic substitutions, Friedel-Crafts acylations, and oxidation processes. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly routes to this compound, reducing production costs and minimizing waste.
As per the latest research findings, this compound has demonstrated significant bioactivity in preclinical studies, particularly in models related to inflammation and oxidative stress. Its ability to modulate cellular signaling pathways suggests potential applications in the treatment of chronic diseases such as neurodegenerative disorders and cardiovascular conditions.
In conclusion, 1-(3-Methanesulfonylpyrrolidin-1-yl)-2-(2-Methylphenoxy)Ethan-1-one (CAS No. 1706334-86-2) is a multifaceted organic compound with diverse applications across various scientific disciplines. Its unique chemical structure, combined with recent breakthroughs in synthetic methodologies and bioactivity studies, positions it as a key player in future innovations within pharmaceuticals, agrochemicals, and materials science.
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